molecular formula C16H19N5O4 B2805646 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034578-86-2

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2805646
CAS No.: 2034578-86-2
M. Wt: 345.359
InChI Key: PZDSMTMTSJQFRT-UHFFFAOYSA-N
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Description

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine-2,4-dione core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the pyrimidine-2,4-dione core: This can be achieved through the condensation of urea with a β-keto ester under acidic or basic conditions.

    Introduction of the pyrazin-2-yloxy group: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with a suitable nucleophile, such as an alcohol or amine.

    Attachment of the piperidin-1-yl group: This is typically done through a nucleophilic substitution reaction, where a piperidine derivative is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could have potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug used in the treatment of tuberculosis.

    Piperidine derivatives: Commonly used in medicinal chemistry for the development of pharmaceuticals.

    Pyrimidine-2,4-dione derivatives: Found in various biologically active molecules, including antiviral and anticancer agents.

Uniqueness

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-13-3-8-20(16(24)19-13)9-4-15(23)21-7-1-2-12(11-21)25-14-10-17-5-6-18-14/h3,5-6,8,10,12H,1-2,4,7,9,11H2,(H,19,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSMTMTSJQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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